

Technical Guide: Physicochemical Profile of Methyl 3-acetamido-2-methylbenzoate and Related Compounds

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Compound of Interest

Compound Name: *Methyl 3-acetamido-2-methylbenzoate*

Cat. No.: *B3301659*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document addresses the physical properties of **Methyl 3-acetamido-2-methylbenzoate**. An extensive search of available scientific literature and chemical databases indicates a notable scarcity of experimentally determined physical and chemical data for this specific compound. To provide a valuable resource for researchers in the field, this guide presents a compilation of known physical properties for structurally similar and related compounds, including the parent carboxylic acid and amino-substituted analogues. This comparative data can serve as a foundational reference for preliminary research and experimental design. Additionally, a representative experimental protocol for the synthesis of a related acetamido benzoate derivative is detailed to illustrate a common methodological approach.

Introduction

Methyl 3-acetamido-2-methylbenzoate is a small organic molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its physical properties is crucial for applications in synthesis, formulation, and pharmacological studies. However, a comprehensive search reveals a lack of published data for this specific ester. This guide aims to bridge this

information gap by providing a consolidated overview of the physical characteristics of closely related chemical entities.

Physical Properties of Related Compounds

Due to the limited availability of data for **Methyl 3-acetamido-2-methylbenzoate**, the following tables summarize the known physical properties of its parent acid, 3-Acetamido-2-methylbenzoic acid, and other relevant analogues. This information can be used to estimate the properties of the target compound.

Table 1: Physical Properties of 3-Acetamido-2-methylbenzoic acid

Property	Value	Reference
CAS Number	103204-68-8	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1]
Molecular Weight	193.19 g/mol	[1]

Table 2: Physical Properties of Structurally Related Methyl Benzoate Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Solubility
Methyl 3-methylbenzoate	99-36-5	C ₉ H ₁₀ O ₂	150.17	221 @ 760 mmHg[2][3]	-	Insoluble in water.[2][4]
Methyl 3-amino-2-methylbenzoate	18583-89-6	C ₉ H ₁₁ NO ₂	165.19	Not available	Not available	Not available
Methyl benzoate	93-58-3	C ₈ H ₈ O ₂	136.15	198-199[5]	-12[5]	Slightly soluble in water.[5]
2-Amino-3-methylbenzoic acid	4389-45-1	C ₈ H ₉ NO ₂	151.16	Not available	Not available	Not available

Note: The data presented above is for related compounds and should be used for estimation purposes only. Experimental determination of the physical properties of **Methyl 3-acetamido-2-methylbenzoate** is recommended for any precise application.

Experimental Protocols

While a specific protocol for the synthesis of **Methyl 3-acetamido-2-methylbenzoate** was not found, the following is a detailed methodology for the synthesis of a structurally related compound, Methyl 4-acetamido-2-hydroxybenzoate. This procedure illustrates a common acetylation and esterification process that could likely be adapted for the synthesis of the target compound.

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

This synthesis is a two-step process starting from Methyl 4-amino-2-hydroxybenzoate.

Step 1: Acetylation of Methyl 4-amino-2-hydroxybenzoate

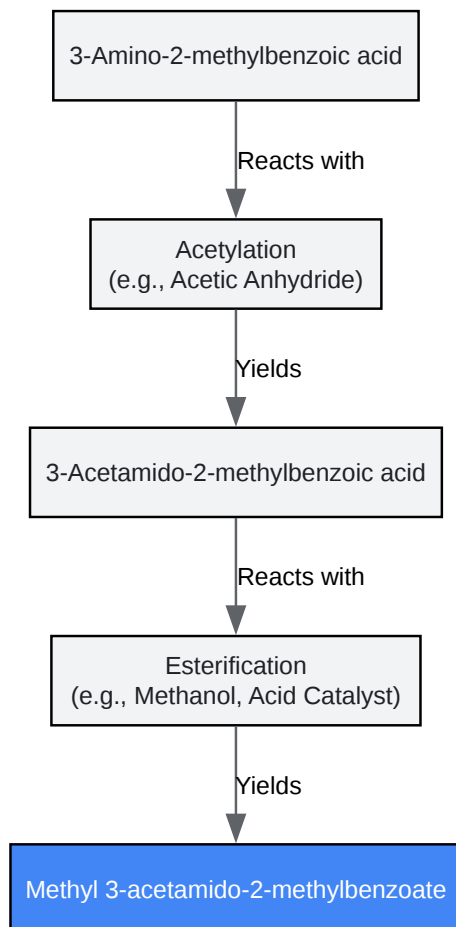
- **Reaction Setup:** A solution of Methyl 4-amino-2-hydroxybenzoate (50.7 g, 303.6 mmol) in ethyl acetate (750 mL) is prepared. To this, a stirred solution of water (250 mL) and sodium bicarbonate (34.9 g) is added.
- **Cooling:** The mixture is cooled to 0°C.
- **Addition of Acetylating Agent:** Acetyl chloride (29.7 mL, 415.5 mmol) is added dropwise over a period of 15 minutes, maintaining the temperature at 0°C.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
- **Work-up:** The organic and aqueous layers are separated. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
- **Isolation:** The solvent is removed under reduced pressure to yield the product, methyl 4-acetylamino-2-hydroxy benzoate.

Characterization of the Intermediate: The structure of the resulting methyl 4-acetylamino-2-hydroxy benzoate can be confirmed by analytical techniques such as NMR and mass spectrometry.

Logical Workflow Visualization

As no signaling pathways involving **Methyl 3-acetamido-2-methylbenzoate** have been described in the available literature, the following diagram illustrates the logical workflow for a potential synthesis of the target compound based on common organic chemistry reactions.

Logical Workflow for the Synthesis of Methyl 3-acetamido-2-methylbenzoate



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Caption: Synthetic pathway for **Methyl 3-acetamido-2-methylbenzoate**.

Conclusion

This technical guide provides a summary of the available physical property data for compounds structurally related to **Methyl 3-acetamido-2-methylbenzoate**. The conspicuous absence of specific experimental data for the target compound highlights an opportunity for further research to characterize this molecule. The provided synthetic protocol for a related compound

and the logical workflow diagram offer a starting point for researchers interested in the synthesis and study of **Methyl 3-acetamido-2-methylbenzoate**. It is recommended that any future work on this compound includes a thorough experimental determination of its physicochemical properties to facilitate its application in drug development and other scientific endeavors.

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